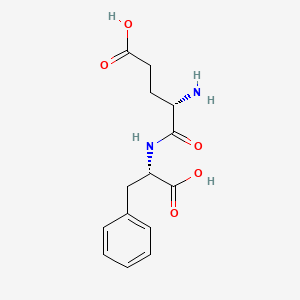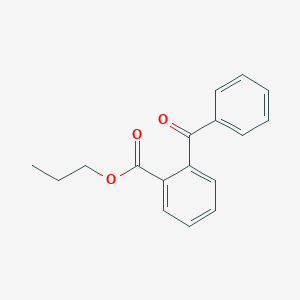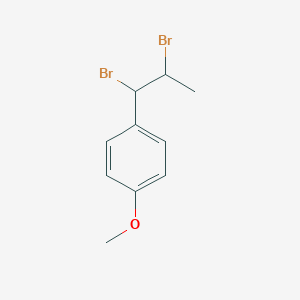![molecular formula C15H10N2 B14755534 5H-Pyrido[3,2-a]carbazole CAS No. 239-05-4](/img/structure/B14755534.png)
5H-Pyrido[3,2-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrido[3,2-a]carbazole: is a heterocyclic compound that belongs to the class of pyridocarbazoles It is characterized by a fused ring system that includes both pyridine and carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-a]carbazole typically involves the cyclization of carbazole derivatives with malonate derivatives. One common method includes the reaction of carbazole with diethyl malonate under thermal conditions to form the desired pyridocarbazole structure . The reaction conditions often involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyrido[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at specific positions on the pyridocarbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyridocarbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-Pyrido[3,2-a]carbazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have shown potential as anticancer agents. They can intercalate with DNA and inhibit enzymes like topoisomerase, making them useful in cancer therapy .
Medicine: The compound and its derivatives are being investigated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound derivatives are used in the development of dyes and pigments due to their chromophoric properties .
Wirkmechanismus
The mechanism of action of 5H-Pyrido[3,2-a]carbazole, particularly its anticancer activity, involves several pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division.
Protein Phosphorylation Regulation: The compound can modulate protein phosphorylation, affecting various signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ellipticine: A well-known anticancer agent with a similar pyridocarbazole structure.
Carbazole: The parent compound from which 5H-Pyrido[3,2-a]carbazole is derived.
Pyrido[4,3-b]carbazole: Another compound with a similar fused ring system but different positional isomerism.
Uniqueness: this compound is unique due to its specific ring fusion and the positions of nitrogen atoms within the ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pyridocarbazoles .
Eigenschaften
CAS-Nummer |
239-05-4 |
|---|---|
Molekularformel |
C15H10N2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-7,9H,8H2 |
InChI-Schlüssel |
IPNVAQVRVBYVPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=CC=CC=C3N=C2C4=C1N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

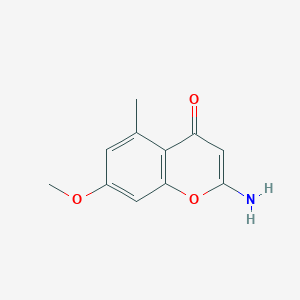
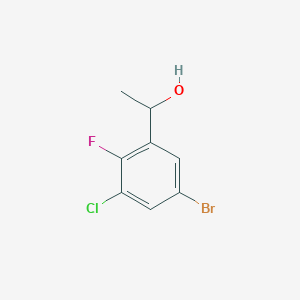
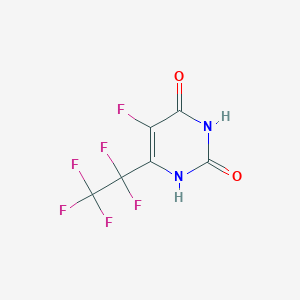
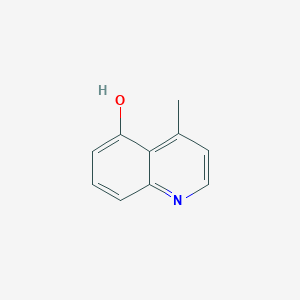
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)
